3-Chloro-3',4'-(ethylenedioxy)benzophenone synthesis pathway
3-Chloro-3',4'-(ethylenedioxy)benzophenone synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Chloro-3',4'-(ethylenedioxy)benzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. The synthesis is centered around the classic Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic chemistry. This document details the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and outlines the necessary analytical techniques for product verification. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for obtaining this target molecule.
Introduction and Strategic Overview
3-Chloro-3',4'-(ethylenedioxy)benzophenone, also known as (3-chlorophenyl)(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanone, is a diaryl ketone. The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The strategic approach for its synthesis involves a direct and efficient one-step electrophilic aromatic substitution: the Friedel-Crafts acylation.
This reaction joins two key synthons:
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The Electrophile Precursor: 3-Chlorobenzoyl chloride, which provides the chloro-substituted phenyl ring and the ketone carbonyl.
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The Nucleophilic Arene: 1,4-Benzodioxan (also known as 2,3-dihydrobenzo[b][1][2]dioxin), an electron-rich aromatic ether that undergoes acylation.
The reaction is mediated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which is essential for activating the acyl chloride.
Overall Synthetic Pathway
The synthesis is achieved by reacting 1,4-Benzodioxan with 3-Chlorobenzoyl chloride in the presence of AlCl₃ in an inert solvent.
Caption: Overall reaction scheme for the Friedel-Crafts acylation.
Mechanistic Insights: Causality and Regioselectivity
Understanding the reaction mechanism is paramount for optimizing conditions and predicting outcomes. The Friedel-Crafts acylation proceeds through several distinct steps.[3][4]
Step 1: Formation of the Acylium Ion The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic and resonance-stabilized acylium ion.[3][4][5]
Step 2: Electrophilic Aromatic Substitution The electron-rich 1,4-benzodioxan ring acts as a nucleophile, attacking the acylium ion. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6]
Step 3: Aromatization and Catalyst Regeneration A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final benzophenone product and regenerating the AlCl₃ catalyst. However, the catalyst immediately complexes with the carbonyl oxygen of the product, requiring a stoichiometric amount of AlCl₃ for the reaction to proceed to completion.[7][8] An aqueous workup is necessary to hydrolyze this complex and isolate the product.
Caption: Logical workflow of the Friedel-Crafts acylation mechanism.
Expertise in Action: The Question of Regioselectivity
A critical aspect of this synthesis is controlling where the 3-chlorobenzoyl group attaches to the 1,4-benzodioxan ring. The ethylenedioxy moiety (-O-CH₂-CH₂-O-) functions as a powerful electron-donating group due to the resonance effect of the oxygen lone pairs.[2] This donation increases the electron density of the aromatic ring, making it more nucleophilic than benzene.
Substituents that donate electrons via resonance are known as ortho, para-directors.[9][10] They activate the positions ortho and para to themselves for electrophilic attack. In 1,4-benzodioxan, the two available positions for substitution (C6 and C7, using IUPAC numbering for the dihydrobenzo[b][1][2]dioxin ring) are equivalent due to symmetry. Both positions are para to one oxygen atom and ortho to the other. This electronic guidance overwhelmingly directs the incoming acylium ion to the C6 position, leading to the desired product with high regioselectivity and minimizing the formation of other isomers.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for analogous Friedel-Crafts acylations.[1] Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.
Reagents and Materials
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1,4-Benzodioxan | 136.15 | 5.00 g | 36.7 | 1.0 |
| 3-Chlorobenzoyl chloride | 175.02 | 6.78 g (4.9 mL) | 38.7 | 1.05 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 5.40 g | 40.5 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| 2M Hydrochloric Acid (HCl) | - | ~100 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
| Ethanol (for recrystallization) | - | As needed | - | - |
Step-by-Step Methodology
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Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer. Ensure all glassware is oven-dried to remove moisture.
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Initial Charging: Charge the flask with 1,4-benzodioxan (5.00 g) and anhydrous dichloromethane (50 mL). Begin stirring and purge the system with nitrogen.
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Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (5.40 g) to the stirred solution in portions, ensuring the temperature does not exceed 5 °C. The mixture may become a thick slurry.
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Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (6.78 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
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Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup - Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (~100 g) and concentrated HCl (~10 mL) in a large beaker. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).
-
Workup - Washing: Combine all organic layers. Wash sequentially with 2M HCl (50 mL), water (50 mL), saturated NaHCO₃ solution (50 mL), and finally, saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
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Purification: Recrystallize the crude solid from hot ethanol. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to obtain 3-Chloro-3',4'-(ethylenedioxy)benzophenone as a solid. An expected yield is typically in the range of 70-85%.
Product Characterization and Validation
Validation of the final product's identity and purity is essential. The following data are characteristic of the target compound.
| Analysis Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65-7.75 (m, 2H, Ar-H of chlorophenyl), 7.40-7.50 (m, 2H, Ar-H of chlorophenyl), 7.30-7.40 (m, 2H, H-5' & H-7' of benzodioxan), 6.95 (d, 1H, H-8' of benzodioxan), 4.32 (s, 4H, -OCH₂CH₂O-). The signals for the benzodioxan aromatic protons are consistent with literature values for 6-substituted derivatives.[1][3][11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~148 (Ar-C), ~144 (Ar-C), ~139 (Ar-C), ~134 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~124 (Ar-C), ~118 (Ar-C), ~117 (Ar-C), ~64 (-OCH₂CH₂O-). The carbonyl carbon shift is typical for benzophenones. |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1650-1665 (C=O ketone stretch, strong), 1600-1580 (C=C ring stretch), 1280-1290 (Asymmetric C-O-C stretch), 1050-1070 (Symmetric C-O-C stretch). The strong carbonyl peak is a key diagnostic feature.[1][11] |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₅H₁₁ClO₃: 274.04. Found: 275.05 [M+H]⁺. |
Safety and Handling Considerations
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3-Chlorobenzoyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Aluminum chloride (anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (glove box or under inert atmosphere) and add to solvents cautiously.
-
Dichloromethane: A volatile chlorinated solvent and a suspected carcinogen. All operations should be conducted within a fume hood.
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Reaction Quenching: The hydrolysis of the aluminum chloride complex is extremely exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling, and in a fume hood.
Conclusion
The Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride is an effective and highly regioselective method for the synthesis of 3-Chloro-3',4'-(ethylenedioxy)benzophenone. The key to a successful synthesis lies in the strict control of reaction parameters, particularly the exclusion of moisture and maintenance of low temperatures during the addition of reagents. By following the detailed protocol and mechanistic principles outlined in this guide, researchers can reliably produce and validate this valuable chemical entity for further application in their scientific endeavors.
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